molecular formula C11H22N2O2 B1524598 Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester CAS No. 1334335-95-3

Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B1524598
CAS No.: 1334335-95-3
M. Wt: 214.3 g/mol
InChI Key: LVAKRZOPSFPOGC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being tert-butyl methyl[(2R)-2-pyrrolidinylmethyl]carbamate for the (R)-enantiomer and corresponding designation for the (S)-form. Alternative accepted nomenclature includes 2-methyl-2-propanyl methyl[(2R)-2-pyrrolidinylmethyl]carbamate, reflecting the structural components within the molecular framework. The compound bears Chemical Abstracts Service registry number 1259509-27-7 for the (R)-configuration, establishing its unique identification within chemical databases.

The molecular formula C₁₁H₂₂N₂O₂ indicates the presence of eleven carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms, corresponding to a molecular weight of 214.305 grams per mole. Structural analysis reveals the compound comprises three primary functional components: a tert-butyl group contributing to lipophilicity, a pyrrolidine ring system providing potential biological activity, and a carbamate linkage facilitating synthetic versatility. The carbamate functional group, characterized by the carbonyl group attached to nitrogen, represents a critical structural feature widely utilized in organic synthesis and medicinal chemistry applications.

Property Value Reference
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.305 g/mol
CAS Number (R-form) 1259509-27-7
Chemical Family Carbamates

Crystallographic Data and Conformational Isomerism

Conformational analysis of this compound reveals significant structural complexity arising from the pyrrolidine ring system flexibility. Research indicates that pyrrolidine rings exhibit two predominant pucker modes, specifically carbon-4 exo and endo envelope conformers, whose ratios can be controlled through appropriate substituents within the ring structure. The presence of substituents at the carbon-2 position of the pyrrolidine ring influences the overall conformational preferences, with steric and electronic effects playing crucial roles in determining the adopted conformations.

The tert-butyl group within the carbamate moiety contributes substantial steric bulk, influencing the compound's three-dimensional structure and potentially affecting its biological interactions. Studies on related pyrrolidine derivatives demonstrate that sterically demanding tert-butyl groups at carbon-4 positions strongly favor pseudoequatorial orientations, thereby causing specific puckering effects for the pyrrolidine ring system. While direct crystallographic data for this specific compound was not identified in the available literature, related pyrrolidine carbamate structures provide insights into expected conformational behavior patterns.

The chiral nature of the compound arises from the asymmetric carbon center at position 2 of the pyrrolidine ring, leading to distinct (R) and (S) stereoisomers with potentially different biological activities and physical properties. Conformational isomerism combined with configurational isomerism creates multiple possible spatial arrangements, contributing to the compound's structural complexity and requiring careful consideration in synthetic applications.

Spectroscopic Identification (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound, with proton nuclear magnetic resonance spectra showing characteristic signals consistent with the proposed molecular structure. Certificate of analysis documentation indicates that nuclear magnetic resonance spectrum results demonstrate consistency with the expected structural framework, confirming molecular identity through spectroscopic verification. The pyrrolidine ring system typically exhibits characteristic multipicity patterns in nuclear magnetic resonance spectra, with ring protons appearing as complex multiplets due to coupling interactions.

Mass spectrometric analysis utilizing liquid chromatography-mass spectrometry techniques confirms molecular weight determination and structural integrity. The analytical data demonstrates consistency between theoretical and observed molecular weight values, supporting accurate structural assignments. Certificate of analysis reports indicate that liquid chromatography-mass spectrometry results align with expected molecular characteristics, providing definitive molecular weight confirmation.

Purity determination through nuclear magnetic resonance spectroscopy typically achieves greater than or equal to 98.0% purity levels, indicating high-quality sample preparation and analytical precision. The compound typically appears as a colorless to light yellow liquid under standard analytical conditions, with physical appearance serving as an additional identification parameter. Spectroscopic characterization protocols require careful attention to stereochemical assignments, particularly for distinguishing between (R) and (S) enantiomers through advanced nuclear magnetic resonance techniques.

Analytical Method Result Reference
¹H NMR Consistent with structure
LC-MS Consistent with structure
Purity (NMR) ≥98.0%
Physical Appearance Colorless to light yellow liquid

Computational Descriptors: InChI, SMILES, and Electronic Properties

Computational chemical descriptors provide standardized representations of this compound molecular structure through various encoding systems. The International Chemical Identifier (InChI) representation for the (R)-enantiomer is documented as InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-6-5-7-12-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1, providing unambiguous structural identification. The corresponding InChI Key designation LVAKRZOPSFPOGC-SECBINFHSA-N offers a shortened hash representation suitable for database searching and structural comparison applications.

Simplified Molecular Input Line Entry System (SMILES) notation represents the compound as CC(C)(C)OC(=O)N(C)C[C@H]1CCCN1 for the (R)-configuration, encoding stereochemical information through the @ symbol designation. This notation system enables computational manipulation and database storage while maintaining stereochemical specificity. The canonical SMILES representation without stereochemical specification appears as CC(C)(C)OC(=O)N(C)CC1CCCN1, useful for general structural searches.

Electronic property calculations reveal important molecular characteristics including topological polar surface area values of 41.57 square angstroms, indicating moderate polarity suitable for biological membrane interactions. The logarithm of the partition coefficient (LogP) value of 1.6053 suggests favorable lipophilicity characteristics for pharmaceutical applications. Additional computational parameters include three hydrogen bond acceptors, one hydrogen bond donor, and two rotatable bonds, contributing to molecular flexibility and binding potential.

Physical property predictions based on computational modeling indicate a boiling point of 287.1 ± 9.0 degrees Celsius at 760 millimeters of mercury pressure, flash point of 127.4 ± 18.7 degrees Celsius, and density of 1.0 ± 0.1 grams per cubic centimeter. Vapor pressure calculations suggest 0.0 ± 0.6 millimeters of mercury at 25 degrees Celsius, indicating low volatility under standard conditions. The refractive index value of 1.466 provides additional physical characterization parameters for analytical identification purposes.

Computational Parameter Value Reference
InChI Key LVAKRZOPSFPOGC-SECBINFHSA-N
SMILES (R-form) CC(C)(C)OC(=O)N(C)C[C@H]1CCCN1
TPSA 41.57 Ų
LogP 1.6053
H-Bond Acceptors 3
H-Bond Donors 1
Rotatable Bonds 2
Boiling Point 287.1 ± 9.0°C
Flash Point 127.4 ± 18.7°C
Density 1.0 ± 0.1 g/cm³

Properties

IUPAC Name

tert-butyl N-methyl-N-(pyrrolidin-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-6-5-7-12-9/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAKRZOPSFPOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334335-95-3
Record name tert-butyl N-methyl-N-(pyrrolidin-2-ylmethyl)carbamate
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Biological Activity

Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, which includes a pyrrolidine ring and a carbamate functional group, allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₉N₂O₂
  • Molecular Weight : Approximately 227.3 g/mol
  • Structure : Contains a pyrrolidine ring and a carbamate functional group.

This compound primarily interacts with enzymes and receptors involved in neurological functions. Preliminary studies suggest that it may act as an inhibitor or modulator of specific biological pathways.

  • Enzyme Interactions : The compound has shown potential interactions with enzymes such as dipeptidyl peptidase 4 (DPP-IV), which plays a crucial role in glucose metabolism. This interaction may lead to implications in diabetes management.
  • Receptor Modulation : Research indicates that derivatives of this compound can function as agonists or antagonists for various receptors, including dopamine receptors, which are involved in neurotransmission and may impact conditions like schizophrenia and Parkinson's disease .

Pharmacological Effects

The biological activity of this compound has been characterized through various studies:

  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting that this compound may also exhibit such effects due to its structural characteristics.
  • Antimicrobial Activity : Related compounds have shown strong bactericidal properties against Gram-positive bacteria, indicating potential antimicrobial applications .

Case Studies

  • DPP-IV Inhibition : In studies focusing on glucose metabolism, this compound exhibited significant inhibition of DPP-IV activity, which is beneficial for managing type 2 diabetes.
  • Neurotransmitter Modulation : A study highlighted the compound's ability to modulate dopamine receptor activity, which could be leveraged for therapeutic interventions in neurological disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique features of this compound compared to structurally similar compounds:

Compound NameStructure SimilarityUnique Features
Tert-butyl (pyrrolidin-2-ylmethyl)carbamateContains pyrrolidine and carbamateKnown for neuroprotective effects
4-Pyrrolidin-1-ylsulfonyl-methylphenyl-carbamic acidSulfonamide additionEnhanced solubility and bioavailability
2-Pyrrolidin-2-yl-ethyl-carbamic acid tert-butyl esterEthyl substitutionDifferent side chain affecting biological activity

Scientific Research Applications

Pharmaceutical Applications

Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester serves as a crucial intermediate in the synthesis of drugs aimed at treating neurological disorders. Its unique structure allows for modulation of biological activity, making it valuable in drug design.

Case Study: Neuroprotective Agents

Research has demonstrated that derivatives of this compound exhibit neuroprotective effects, potentially aiding in the treatment of conditions such as Alzheimer's disease. A study highlighted the synthesis of several analogs which were tested for their ability to inhibit neurodegenerative pathways, showing promising results in vitro and in vivo .

Agricultural Chemicals

In the realm of agrochemicals, this compound is utilized to formulate effective pest control solutions. Its application helps reduce environmental impact while enhancing crop protection.

Case Study: Pest Control Formulations

A recent investigation focused on developing formulations containing this compound. The results indicated that these formulations provided effective control over common agricultural pests while being less harmful to beneficial insects compared to traditional pesticides .

Biochemical Research

The compound is also employed in biochemical studies, particularly concerning enzyme inhibition. Its ability to interact with various enzymes makes it a valuable tool for understanding metabolic pathways.

Case Study: Enzyme Inhibition Studies

A study explored the role of this compound in inhibiting specific enzymes involved in metabolic disorders. The findings suggested that it could serve as a scaffold for developing new therapeutic agents targeting metabolic syndromes .

Material Science

This compound's properties lend themselves well to material science applications, particularly in creating advanced materials such as polymers with enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

Research on polymerization processes utilizing this compound has shown that it can enhance the thermal and mechanical properties of polymers, leading to materials suitable for high-performance applications .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in various methods, aiding in the accurate quantification of related substances within complex mixtures.

Case Study: Quantification Techniques

A comparative study evaluated different analytical methods using this compound as a standard. The results indicated improved accuracy and reliability in quantifying similar compounds, showcasing its utility in laboratory settings .

Summary Table: Applications Overview

Application AreaDescriptionCase Study Highlights
PharmaceuticalsIntermediate for drugs targeting neurological disordersNeuroprotective agents development
Agricultural ChemicalsFormulation of pest control solutionsEffective pest control with reduced environmental impact
Biochemical ResearchStudies related to enzyme inhibitionDevelopment of therapeutic agents
Material ScienceCreation of advanced materials with enhanced propertiesImproved polymers for high-performance applications
Analytical ChemistryStandard for quantification methodsEnhanced accuracy in laboratory analyses

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl carbamate group is a common motif in synthetic chemistry. Below, Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester is compared to structurally related compounds, emphasizing substituent variations, stability, and applications.

Structural Analogs and Substituent Variations

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound Methyl (carbamate), pyrrolidine-2-ylmethyl C₁₂H₂₂N₂O₂* ~238.32 Intermediate in drug synthesis; tert-butyl protection
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester Hydroxyethyl (pyrrolidine), methyl (carbamate) C₁₄H₂₆N₂O₃ 270.37 Enhanced hydrophilicity; potential for further functionalization
[1-(2-Amino-ethyl)-pyrrolidin-2-ylMethyl]-cyclopropyl-carbaMic acid tert-butyl ester Aminoethyl (pyrrolidine), cyclopropyl (carbamate) C₁₅H₂₉N₃O₂ 283.41 Dual functionality (amine + cyclopropyl); peptide modifications
(2-Amino-benzyl)-carbamic acid tert-butyl ester 2-Aminobenzyl (carbamate) C₁₂H₁₈N₂O₂ 222.29 Aromatic amine; precursor for heterocyclic systems
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester Iodomethyl (pyrrolidine), carboxylic acid tert-butyl ester C₁₀H₁₈INO₂ 335.16 Halogenated intermediate; Suzuki coupling applications

*Estimated based on structural analogs.

Thermal Stability and Reactivity

  • Thermal Decomposition : Tert-butyl esters generally exhibit stability up to 100–150°C. In polymer studies (), tert-butyl acrylates (e.g., A20) release isobutylene at ~180°C via thermal cleavage, while methacrylates (MA20) undergo oxidative degradation first . For carbamates like this compound, decomposition likely follows tert-butyl ester cleavage under acidic conditions (e.g., trifluoroacetic acid) rather than thermal pathways, making it suitable for stepwise synthesis .

Preparation Methods

Carbamate Formation via Boc Protection

  • Starting Material: (R)-pyrrolidin-2-ylmethyl amine or its derivatives
  • Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA) as base
  • Solvent: Dichloromethane (DCM)
  • Conditions: Reaction at 0°C for approximately 2.5 hours
  • Work-up: Quenching with water, extraction with ethyl acetate, washing with sodium bicarbonate solution, drying over anhydrous sodium sulfate
  • Purification: Silica gel column chromatography (ethyl acetate/hexane)
  • Yield: Approximately 81%
  • Example: A solution of tert-butyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate (302 mg, 1.46 mmol) and triethylamine (0.815 ml, 5.85 mmol) in DCM (3 mL) cooled to 0°C was treated dropwise with benzyl chloroformate solution, stirred, and purified to yield the carbamate product.

Coupling Reactions Using Carbodiimide Chemistry

  • Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), 1-Hydroxybenzotriazole (HOBt)
  • Solvent: Tetrahydrofuran (THF)
  • Conditions: Stirring at ambient temperature or mild heating for 16 hours
  • Work-up: Addition of aqueous sodium bicarbonate, extraction with ethyl acetate, washing with NH4Cl and brine, drying over MgSO4
  • Purification: Filtration and solvent removal under reduced pressure
  • Yield: Up to 100% in some cases
  • Example: (R)-2-N-BOC-aminomethyl pyrrolidine (391 mg, 1.95 mmol) was added to a solution of EDCI and HOBt in THF and stirred for 16 hours, followed by aqueous work-up and extraction to obtain the carbamate intermediate as a white solid.

Microwave-Assisted Synthesis

  • Reagents: Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester, 4-bromopyridine hydrochloride, NaOH
  • Solvent: 1,4-Dioxane and water mixture
  • Conditions: Microwave irradiation at 130°C, 150 psi, 15 W for 30 minutes, followed by stirring at 70°C overnight
  • Work-up: Concentration under reduced pressure, acid/base treatment, extraction with dichloromethane
  • Yield: Approximately 28%
  • Example: The reaction mixture of the carbamate ester with 4-bromopyridine hydrochloride and NaOH was irradiated in a microwave reactor and processed to isolate the product.

Detailed Reaction Data Table

Method Starting Material Reagents/Conditions Solvent Yield (%) Notes
Boc Protection (R)-pyrrolidin-2-ylmethyl amine Di-tert-butyl dicarbonate, triethylamine, 0°C, 2.5 h Dichloromethane 81 Purified by silica gel chromatography; high purity product obtained
Carbodiimide Coupling (EDCI/HOBt) (R)-2-N-BOC-aminomethyl pyrrolidine EDCI, HOBt, THF, ambient temp, 16 h Tetrahydrofuran 100 Efficient coupling with aqueous work-up and extraction; white solid product
Microwave-Assisted Coupling Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester 4-Bromopyridine hydrochloride, NaOH, microwave, 130°C 1,4-Dioxane/Water 28 Microwave irradiation accelerates reaction; moderate yield; requires careful work-up

Purification Techniques

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane mixtures is standard for purification after synthesis.
  • Extraction: Multiple liquid-liquid extractions with ethyl acetate and aqueous washes (NaHCO3, NH4Cl, brine) ensure removal of impurities.
  • Drying: Organic phases are dried using anhydrous sodium sulfate or magnesium sulfate before filtration and concentration.

Research Findings and Notes

  • The choice of base (triethylamine or potassium carbonate) and solvent significantly influences reaction efficiency and yield.
  • Temperature control (0°C for Boc protection) is critical to minimize side reactions and decomposition.
  • Microwave irradiation offers a rapid synthetic route but may result in lower yields compared to conventional methods.
  • The carbamate protecting group (tert-butyl) is stable under mild conditions and can be selectively removed under acidic conditions when required for further synthetic transformations.
  • The carbodiimide coupling method is highly efficient for forming carbamate bonds, especially when combined with additives like HOBt to suppress side reactions.

Q & A

How can researchers optimize the synthesis of Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester to achieve high yield and purity?

Answer:
Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Temperature and Solvent Selection: Reactions involving tert-butyl esterification are sensitive to temperature; mild conditions (e.g., 0–25°C) in aprotic solvents (e.g., dichloromethane or THF) minimize side reactions .
  • Catalysts: Acid catalysts (e.g., H2SO4 or TFA) enhance esterification efficiency .
  • Purification: Column chromatography or recrystallization removes unreacted intermediates and byproducts. For stereochemical purity, chiral stationary phases in HPLC may be employed .
    Data Table:
ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–25°CReduces decomposition
SolventDichloromethaneEnhances solubility
CatalystTFA (0.1 eq)Accelerates esterification

What analytical techniques are essential for characterizing the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and stereochemistry. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> for C12H23N2O2 = 227.1756) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for research-grade batches) .

How does the tert-butyl ester group influence the compound’s stability under different storage conditions?

Answer:
The tert-butyl group enhances steric protection but is hydrolytically labile. Stability considerations include:

  • Temperature: Store at –20°C to slow degradation; ambient temperatures accelerate hydrolysis .
  • Light and Humidity: Protect from UV light (use amber vials) and desiccate to prevent moisture-induced cleavage .
    Advanced Analysis: Kinetic studies under accelerated conditions (e.g., 40°C/75% RH) model shelf-life. LC-MS monitors degradation products like free carbamic acid .

What computational methods can predict the reactivity of this compound in drug design?

Answer:

  • Molecular Docking: Tools like AutoDock Vina predict binding affinities to biological targets (e.g., enzymes with catalytic serine residues) .
  • Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess conformational stability in aqueous vs. lipid environments .
  • ADME Prediction: Software like SwissADME estimates logP (hydrophobicity) and metabolic clearance to guide derivatization .

What are the critical steps in removing the tert-butyl protecting group without damaging the pyrrolidine ring?

Answer:
Deprotection requires:

  • Acidolysis: Use 20–50% TFA in DCM (0–4°C, 1–2 hrs) to cleave the tert-butyl group. Quench with cold ether to precipitate the product .
  • Monitoring: TLC (Rf shift) or HPLC confirms completion. Avoid prolonged exposure to strong acids to prevent ring-opening .

How to resolve contradictions in reported toxicity data for tert-butyl carbamate derivatives?

Answer:

  • Comparative Assays: Conduct parallel in vitro cytotoxicity (e.g., MTT assay) and in vivo acute toxicity (OECD 423) studies .
  • Standardization: Align protocols with IARC or OSHA guidelines (e.g., dose ranges, exposure durations) to ensure reproducibility .
  • Mechanistic Studies: Use metabolomics (LC-MS/MS) to identify toxic metabolites that may explain variability .

What strategies are effective in analyzing batch-to-batch variability in synthesized batches?

Answer:

  • Quality Control (QC): Mandate HPLC purity (>95%), MS identity confirmation, and residual solvent analysis (GC-MS) .
  • Salt Content: Ion chromatography quantifies counterions (e.g., TFA salts) that may interfere with biological assays .
  • Stability Testing: Compare degradation profiles (e.g., 1-month accelerated stability) across batches .

What protective measures are necessary when handling this compound due to its potential hazards?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use respirators (N95) if handling powders .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., tert-butyl alcohol) .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester
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Reactant of Route 2
Methyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

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